Cas no 199522-78-6 (2-N-(4-Aminobutyl)-Amino-5-Bromopyridine)
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Chemical and Physical Properties
Names and Identifiers
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- 1,4-Butanediamine,N1-(5-bromo-2-pyridinyl)-
- 2-N-(4-Aminobutyl)-amino-5-bromopyridine
- N'-(5-bromopyridin-2-yl)butane-1,4-diamine
- N1-(5-bromopyridin-2-yl)butane-1,4-diamine
- N-(4-aminobutyl)-5-bromopyridin-2-amine
- n1-(5-2-n-(4-aminobutyl))-amino-5-bromopyridine
- N1-(5-Bromo-2-Pyridinyl)-1,4-Butanediamine
- N-1-(5-bromopyrid-2-yl)butane-1,4-diamine
- n1-(5-bromo-pyridin-2-yl)-butane-1,4-diamine
- 1,4-Butanediamine, N1-(5-bromo-2-pyridinyl)-
- 199522-78-6
- MFCD07784022
- AKOS010117819
- A13822
- CS-0170818
- DTXSID80443794
- FT-0719862
- AS-35967
- 2-N-(4-Aminobutyl)amino-5-bromopyridine
- 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine
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- MDL: MFCD07784022
- Inchi: 1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13)
- InChI Key: VKFSFYVDNIXBMQ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)NCCCCN
Computed Properties
- Exact Mass: 243.03700
- Monoisotopic Mass: 243.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.424
- Boiling Point: 356.801°C at 760 mmHg
- Flash Point: 169.588°C
- Refractive Index: 1.605
- PSA: 50.94000
- LogP: 2.76820
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190426-5g |
N1-(5-Bromopyridin-2-yl)butane-1,4-diamine |
199522-78-6 | 97% | 5g |
$468.64 | 2023-09-02 | |
| Alichem | A029190426-25g |
N1-(5-Bromopyridin-2-yl)butane-1,4-diamine |
199522-78-6 | 97% | 25g |
$1705.20 | 2023-09-02 | |
| Fluorochem | 040894-1g |
2-N-(4-Aminobutyl)-amino-5-bromopyridine |
199522-78-6 | 97% | 1g |
£191.00 | 2022-02-28 | |
| Fluorochem | 040894-5g |
2-N-(4-Aminobutyl)-amino-5-bromopyridine |
199522-78-6 | 97% | 5g |
£522.00 | 2022-02-28 | |
| Fluorochem | 040894-25g |
2-N-(4-Aminobutyl)-amino-5-bromopyridine |
199522-78-6 | 97% | 25g |
£1828.00 | 2022-02-28 | |
| TRC | A579213-50mg |
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine |
199522-78-6 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A579213-100mg |
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine |
199522-78-6 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579213-500mg |
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine |
199522-78-6 | 500mg |
$ 230.00 | 2022-06-08 | ||
| abcr | AB283301-1 g |
N1-(5-Bromo-pyridin-2-yl)-butane-1,4-diamine, 97%; . |
199522-78-6 | 97% | 1 g |
€321.20 | 2023-07-20 | |
| abcr | AB283301-5 g |
N1-(5-Bromo-pyridin-2-yl)-butane-1,4-diamine, 97%; . |
199522-78-6 | 97% | 5 g |
€788.90 | 2023-07-20 |
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Suppliers
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine
Research Brief on 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine (CAS: 199522-78-6): Recent Advances and Applications
2-N-(4-Aminobutyl)-Amino-5-Bromopyridine (CAS: 199522-78-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromopyridine core and aminobutyl side chain, has been explored for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, antimicrobial agents, and targeted drug delivery systems. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, biological activities, and emerging applications.
The chemical structure of 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine features a bromine atom at the 5-position of the pyridine ring, which enhances its reactivity in cross-coupling reactions, a critical feature for medicinal chemistry applications. The aminobutyl side chain provides a versatile handle for further functionalization, enabling the incorporation of this moiety into larger, more complex molecules. Recent synthetic methodologies have optimized the production of this compound, ensuring high yields and purity, which are essential for its use in high-throughput screening and drug development pipelines.
In the realm of biological applications, 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine has shown promise as a precursor for the development of kinase inhibitors. Kinases are a major target class in oncology and inflammatory diseases, and the ability to modulate their activity with high specificity is a key goal in drug discovery. Researchers have utilized this compound to design and synthesize small-molecule inhibitors that selectively target aberrant kinase signaling pathways. Preliminary in vitro studies have demonstrated potent inhibitory activity against specific kinase isoforms, with favorable pharmacokinetic profiles observed in early-stage preclinical models.
Beyond its role in kinase inhibition, this compound has also been investigated for its antimicrobial properties. The bromopyridine scaffold is known to exhibit broad-spectrum activity against bacterial and fungal pathogens. Recent studies have explored derivatives of 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine, modifying the aminobutyl side chain to enhance membrane permeability and target engagement. These efforts have yielded compounds with improved efficacy against drug-resistant strains, addressing a critical need in the fight against antimicrobial resistance (AMR).
Another exciting avenue of research involves the use of 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine in targeted drug delivery systems. The aminobutyl side chain can be conjugated to various drug carriers, such as nanoparticles or antibody-drug conjugates (ADCs), enabling precise delivery of therapeutic payloads to diseased tissues. Recent advancements in bioconjugation chemistry have facilitated the development of stable and efficient linkages, enhancing the therapeutic index of these delivery systems. Preclinical studies have shown promising results in cancer models, where targeted delivery has led to reduced off-target effects and improved tumor regression rates.
In conclusion, 2-N-(4-Aminobutyl)-Amino-5-Bromopyridine (CAS: 199522-78-6) represents a versatile and valuable compound in the toolkit of medicinal chemists and drug developers. Its unique structural features enable diverse applications, from kinase inhibition to antimicrobial therapy and targeted drug delivery. Ongoing research continues to uncover new opportunities for this molecule, underscoring its potential to contribute to the next generation of therapeutics. Future studies will likely focus on optimizing its derivatives for clinical translation, as well as exploring novel mechanisms of action in various disease contexts.
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